3-Ethyl-2,2,3-trimethylpentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

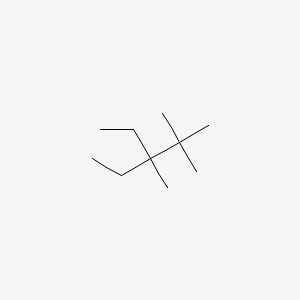

Structure

3D Structure

Properties

CAS No. |

52897-17-3 |

|---|---|

Molecular Formula |

C10H22 |

Molecular Weight |

142.28 g/mol |

IUPAC Name |

3-ethyl-2,2,3-trimethylpentane |

InChI |

InChI=1S/C10H22/c1-7-10(6,8-2)9(3,4)5/h7-8H2,1-6H3 |

InChI Key |

AJDIFHIHSYVDGP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2,2,3-trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,2,3-trimethylpentane is a highly branched aliphatic hydrocarbon with the molecular formula C10H22.[1][2] As an isomer of decane, its unique structural arrangement imparts specific physical characteristics that are of interest in various fields, including fuel science, materials science, and as a non-polar solvent in organic synthesis. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its molecular characteristics, experimental data, and the theoretical basis for its behavior. This document is intended to serve as a valuable resource for researchers and professionals requiring detailed information on this compound.

Molecular Structure and Identification

The structure of this compound is characterized by a pentane backbone with ethyl and methyl substituents. This high degree of branching significantly influences its physical properties, particularly its boiling and melting points, when compared to its linear isomer, n-decane.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 52897-17-3[1] |

| Molecular Formula | C10H22[1][2] |

| Molecular Weight | 142.28 g/mol [1] |

| SMILES | CCC(C)(CC)C(C)(C)C[1] |

| InChIKey | AJDIFHIHSYVDGP-UHFFFAOYSA-N[1] |

Core Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and for predicting its behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| Melting Point | -43 °C | [2] |

| Boiling Point | 168 °C | [2] |

| Density | Not explicitly available; estimated to be ~0.75-0.78 g/cm³ at 20°C | Inferred from similar branched alkanes[3][4][5][6] |

| Refractive Index | Not explicitly available; estimated to be ~1.42-1.43 at 20°C | Inferred from similar branched alkanes[3][4][5] |

| Vapor Pressure | 2.34 mmHg at 25°C | [7] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents | General alkane properties[8][9][10][11] |

Discussion of Physical Properties

Melting and Boiling Points: The melting point of -43 °C and boiling point of 168 °C are direct consequences of its highly branched structure.[2] Compared to n-decane (melting point: -30 °C, boiling point: 174 °C), the more compact, spherical shape of this compound reduces the surface area available for intermolecular van der Waals forces. This generally leads to a lower boiling point for branched isomers.[12] However, the high degree of substitution in this case results in a boiling point that is not drastically lower than its linear counterpart. The lower melting point is also a result of the molecule's shape, which hinders efficient packing into a crystal lattice.

Solubility: As a non-polar hydrocarbon, this compound is practically insoluble in polar solvents like water.[9][10][11] It is, however, miscible with other non-polar solvents such as benzene, hexane, and chloroform. This "like dissolves like" principle is a fundamental concept in predicting the solubility of organic compounds.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and identification of organic compounds. While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the known properties of alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be complex due to the presence of multiple, chemically non-equivalent methyl and methylene groups. The signals would typically appear in the upfield region of the spectrum (δ 0.5-1.5 ppm), characteristic of protons on sp³ hybridized carbon atoms.[12]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon environment. Quaternary carbon atoms, such as the C2 and C3 atoms in the pentane backbone, would exhibit characteristically weak signals.[12] The chemical shifts for the carbon atoms would fall within the typical range for alkanes (δ 8-60 ppm).[12]

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is dominated by C-H and C-C bond vibrations. For this compound, the spectrum would show:

-

Strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region.

-

C-H bending vibrations for methyl (-CH₃) and methylene (-CH₂) groups around 1450-1470 cm⁻¹ and 1375 cm⁻¹, respectively. The absence of significant peaks outside these regions would confirm the absence of functional groups.[13]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would result in a molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern would be complex, with characteristic losses of alkyl fragments. The high degree of branching would likely lead to the formation of stable tertiary carbocations, resulting in prominent peaks in the mass spectrum.

Synthesis and Experimental Protocols

The synthesis of highly branched alkanes like this compound typically involves the creation of a carbon skeleton with the desired branching, followed by the removal of any functional groups.

General Synthesis Approach

A common laboratory-scale synthesis involves the use of Grignard reagents reacting with a suitable ketone to form a tertiary alcohol, which is then deoxygenated.[14][15]

Caption: General workflow for the synthesis of a highly branched alkane.

Experimental Protocol: Determination of Boiling Point

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a correction may be applied.

Safety Information

General Hazards:

-

Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[16][17][18][19]

-

Health Hazards: May be harmful if swallowed or inhaled. May cause skin and eye irritation.[16][17][18][19]

-

Environmental Hazards: Toxic to aquatic life with long-lasting effects.[16][17][18][19]

Recommended Precautions:

-

Work in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ground all equipment to prevent static discharge.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Caption: Key safety precautions for handling branched alkanes.

Conclusion

This compound is a fascinating example of a highly branched alkane, with physical properties that are a direct result of its intricate molecular architecture. While some of its physical constants are not widely documented, a clear understanding of its behavior can be derived from the established principles of organic chemistry and by comparison with related compounds. This guide has provided a detailed overview of its known and estimated physical properties, spectroscopic characteristics, synthesis, and safety considerations, serving as a foundational resource for scientists and researchers.

References

- BenchChem. (n.d.). A Technical Guide to the Synthesis of Highly Branched Alkanes. Retrieved from a relevant chemical synthesis guide.

- PEARL. (2014, July 1). Synthesis of H-branch alkanes. Retrieved from a relevant chemical synthesis research portal.

- Oxford Academic. (n.d.). Novel Synthesis of Branched High-molecular-weight (C40+) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry.

- ChemicalBook. (n.d.). 3-ETHYL-2-METHYLPENTANE(609-26-7) 1H NMR spectrum.

- Chemistry LibreTexts. (2020, November 30). 8.6: Physical Properties of Alkanes.

- ResearchGate. (n.d.). Synthesis of highly-branched alkanes for renewable gasoline.

- Unacademy. (n.d.). Synthesis of Alkanes.

- OpenOChem Learn. (n.d.). Physical Properties of Alkanes. Retrieved from an online organic chemistry resource.

- Lumen Learning. (n.d.). 12.6 Physical Properties of Alkanes. The Basics of General, Organic, and Biological Chemistry.

- Scribd. (n.d.). SAFETY DATA SHEET HYDROCARBONS C9-12 N-ALKANES, ISOALKANES CYCLIC AROMATICS (2-25%).

- CK-12 Foundation. (2025, November 18). Physical and Chemical Properties of Alkanes.

- Stenutz. (n.d.). 3-ethyl-2,2,4-trimethylpentane.

- Wikipedia. (n.d.). Alkane.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). Alkanes, C15-19-branched and linear.

- Scribd. (n.d.). Safety Data Sheet: Hydrocarbons, C9-C12, N-Alkanes, Isoalkanes, Cyclics, Aromatics (2-25%).

- DHC Solvent Chemie GmbH. (n.d.). Safety Data Sheet: hydrocarbons, C5-C6, n-alkanes, isoalkanes, <5% n-hexane.

- Carl ROTH. (n.d.). Safety Data Sheet: Hydrocarbons, C₆-C₇, n-alkanes, isoalkanes, cyclics, <5% n-hexane.

- Stenutz. (n.d.). 3-ethyl-2-methylpentane.

- ChemicalBook. (n.d.). This compound.

- PubChem. (n.d.). 3-Ethyl-2,2,4-trimethylpentane.

- Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of 3-ethylpentane.

- PubChem. (n.d.). 3-Ethyl-2,2,3-trimethylhexane.

- ChemicalBook. (n.d.). 3-ethyl-3-methylpentane(1067-08-9)ir1.

- ChemicalBook. (n.d.). 2,2,3-TRIMETHYLPENTANE(564-02-3) 13C NMR spectrum.

- Stenutz. (n.d.). This compound.

- NIST WebBook. (n.d.). Pentane, 3-ethyl-2,2,3-trimethyl-.

- Doc Brown's Chemistry. (2025, October 24). C7H16 C-13 nmr spectrum of 3-ethylpentane.

- NIST WebBook. (n.d.). Pentane, 2,2,3-trimethyl-.

- Chegg.com. (2023, July 5). Solved Predict the 13C NMR spectru of the 3-ethylpentane.

- NIST. (n.d.). Physical properties of purified 2,2,3-trimethylpentane.

- LookChem. (n.d.). This compound.

- ChemicalBook. (n.d.). 2,3,4-TRIMETHYLPENTANE(565-75-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3-ETHYL-2-METHYL-3-PENTANOL(597-05-7) 1H NMR spectrum.

- Stenutz. (n.d.). 2,2,3-trimethylpentane.

- SpectraBase. (n.d.). 2,2,3-Trimethylpentane - Optional[FTIR] - Spectrum.

- ChemicalBook. (n.d.). 597-05-7(3-ETHYL-2-METHYL-3-PENTANOL) Product Description.

Sources

- 1. This compound | C10H22 | CID 521431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. 3-ethyl-2,2,4-trimethylpentane [stenutz.eu]

- 4. 3-ethyl-2-methylpentane [stenutz.eu]

- 5. 3-Ethyl-2,2,4-trimethylpentane | C10H22 | CID 521432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2,3-trimethylpentane [stenutz.eu]

- 7. lookchem.com [lookchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 10. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 11. CK12-Foundation [flexbooks.ck12.org]

- 12. Alkane - Wikipedia [en.wikipedia.org]

- 13. C7H16 infrared spectrum of 3-ethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-ethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 16. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 17. scribd.com [scribd.com]

- 18. dhc-solvent.de [dhc-solvent.de]

- 19. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Synthesis of 3-Ethyl-2,2,3-trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Highly branched alkanes are a class of hydrocarbons characterized by a complex carbon skeleton, which imparts unique physicochemical properties such as high octane ratings, low freezing points, and high thermal and oxidative stability. 3-Ethyl-2,2,3-trimethylpentane, a C10 alkane, exemplifies this structural intricacy and serves as a valuable target molecule in fundamental organic synthesis and as a potential component in advanced fuels and lubricants. This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailing the strategic considerations, step-by-step experimental protocols, and in-depth characterization of the final product and its intermediates.

Retrosynthetic Analysis and Strategic Overview

The synthesis of a sterically hindered alkane such as this compound necessitates a strategic approach that allows for the controlled construction of its quaternary carbon center. A retrosynthetic analysis points to a convergent strategy involving a Grignard reaction as the key carbon-carbon bond-forming step.

Caption: Retrosynthetic analysis of this compound.

This three-stage synthetic sequence commences with the preparation of a suitable ketone precursor, 3,3-dimethyl-2-pentanone. This is followed by the nucleophilic addition of an ethyl Grignard reagent to the ketone, yielding the corresponding tertiary alcohol. The final stage involves the dehydration of this alcohol to a mixture of isomeric alkenes, which are subsequently hydrogenated to afford the target alkane.

Stage 1: Synthesis of 3,3-Dimethyl-2-pentanone

The synthesis of the key ketone intermediate, 3,3-dimethyl-2-pentanone, can be efficiently achieved via the acylation of a malonic ester followed by hydrolysis and decarboxylation. This method allows for the controlled introduction of the acyl group and subsequent formation of the ketone.

Experimental Protocol: Synthesis of 3,3-Dimethyl-2-pentanone

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl malonate | 160.17 | 16.0 g | 0.10 |

| Magnesium turnings | 24.31 | 2.4 g | 0.10 |

| Absolute Ethanol | 46.07 | 50 mL | - |

| 2,2-Dimethylbutyryl chloride | 134.61 | 13.5 g | 0.10 |

| Diethyl ether (anhydrous) | 74.12 | 150 mL | - |

| Sulfuric acid (conc.) | 98.08 | 20 mL | - |

| Acetic acid (glacial) | 60.05 | 50 mL | - |

Procedure:

-

Preparation of Magnesium Ethoxide: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings (2.4 g, 0.10 mol). Add absolute ethanol (50 mL) and a crystal of iodine to initiate the reaction. Once the reaction commences, as evidenced by the evolution of hydrogen gas, the remaining ethanol is added at a rate to maintain a gentle reflux. After the magnesium has completely reacted, the resulting magnesium ethoxide solution is cooled to room temperature.

-

Acylation: To the stirred solution of magnesium ethoxide, add diethyl malonate (16.0 g, 0.10 mol) dropwise. Following the addition, a solution of 2,2-dimethylbutyryl chloride (13.5 g, 0.10 mol) in anhydrous diethyl ether (50 mL) is added from the dropping funnel over a period of 30 minutes. The reaction mixture is then heated to reflux for 2 hours.

-

Hydrolysis and Decarboxylation: The reaction mixture is cooled in an ice bath, and a mixture of concentrated sulfuric acid (20 mL) and water (100 mL) is added slowly with vigorous stirring. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation. To the crude product, a mixture of glacial acetic acid (50 mL) and concentrated sulfuric acid (5 mL) is added, and the mixture is refluxed for 4-5 hours to effect hydrolysis and decarboxylation.

-

Purification: The reaction mixture is cooled, poured into ice water, and extracted with diethyl ether. The ethereal extract is washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed, and the crude 3,3-dimethyl-2-pentanone is purified by fractional distillation.

Stage 2: Grignard Reaction for the Formation of 3-Ethyl-2,2,3-trimethylpentan-3-ol

The cornerstone of this synthesis is the Grignard reaction, where the nucleophilic ethyl group of ethylmagnesium bromide attacks the electrophilic carbonyl carbon of 3,3-dimethyl-2-pentanone to form a tertiary alcohol.[1][2]

Caption: Grignard reaction of 3,3-dimethyl-2-pentanone with ethylmagnesium bromide.

Experimental Protocol: Synthesis of 3-Ethyl-2,2,3-trimethylpentan-3-ol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 1.5 g | 0.062 |

| Bromoethane | 108.97 | 6.8 g (4.7 mL) | 0.062 |

| Diethyl ether (anhydrous) | 74.12 | 100 mL | - |

| 3,3-Dimethyl-2-pentanone | 114.19 | 5.7 g | 0.050 |

| Saturated aq. NH4Cl | - | 50 mL | - |

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, place magnesium turnings (1.5 g, 0.062 mol). A small crystal of iodine can be added to activate the magnesium. A solution of bromoethane (6.8 g, 0.062 mol) in anhydrous diethyl ether (30 mL) is placed in the dropping funnel. A small portion of the bromoethane solution is added to the magnesium. The reaction is initiated by gentle warming if necessary. Once the reaction begins, the remaining bromoethane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

Grignard Addition: The Grignard reagent is cooled in an ice bath. A solution of 3,3-dimethyl-2-pentanone (5.7 g, 0.050 mol) in anhydrous diethyl ether (20 mL) is added dropwise from the dropping funnel with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) with vigorous stirring. The ethereal layer is decanted, and the inorganic salts are washed with diethyl ether (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield the crude tertiary alcohol.

Stage 3: Dehydration and Hydrogenation to this compound

The final steps involve the elimination of water from the tertiary alcohol to form a mixture of alkenes, followed by the saturation of the double bonds to yield the target alkane. The acid-catalyzed dehydration of 3-ethyl-2,2,3-trimethylpentan-3-ol is expected to yield a mixture of isomeric alkenes, with the most substituted alkene being the major product according to Zaitsev's rule. Subsequent catalytic hydrogenation will reduce all alkene isomers to the desired alkane.

Caption: Dehydration and hydrogenation sequence.

Experimental Protocol: Dehydration and Hydrogenation

Materials:

| Reagent/Solvent/Catalyst | Formula | Quantity |

| 3-Ethyl-2,2,3-trimethylpentan-3-ol | C10H22O | Crude product from Stage 2 |

| Sulfuric acid (conc.) | H2SO4 | 5 mL |

| Palladium on carbon (10%) | Pd/C | 0.1 g |

| Ethanol | C2H5OH | 100 mL |

| Hydrogen gas | H2 | Balloon or hydrogenation apparatus |

Procedure:

-

Dehydration: The crude 3-ethyl-2,2,3-trimethylpentan-3-ol is placed in a round-bottom flask. A few drops of concentrated sulfuric acid are added as a catalyst. The mixture is heated gently, and the alkene products are distilled from the reaction mixture as they are formed. The distillate is collected, washed with water and saturated sodium bicarbonate solution, and dried over anhydrous calcium chloride.

-

Hydrogenation: The mixture of alkenes is dissolved in ethanol (100 mL) in a suitable hydrogenation flask. 10% Palladium on carbon (0.1 g) is added to the solution. The flask is evacuated and filled with hydrogen gas (this process is repeated three times). The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature until the reaction is complete (monitored by TLC or GC).

-

Purification: The catalyst is removed by filtration through a pad of Celite, and the solvent is removed by rotary evaporation. The resulting crude alkane is purified by fractional distillation to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound and its intermediates should be confirmed by a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of the final product is expected to be simple, showing characteristic C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations for methyl and methylene groups around 1465 cm⁻¹ and 1375 cm⁻¹.[3] The absence of a broad O-H stretch around 3300 cm⁻¹ and a C=O stretch around 1715 cm⁻¹ confirms the complete conversion of the alcohol and ketone precursors, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show complex overlapping signals in the upfield region (δ 0.8-1.5 ppm) characteristic of alkanes. The spectrum will feature a triplet for the methyl protons of the ethyl groups, a quartet for the methylene protons of the ethyl groups, and singlets for the trimethylsilyl-like protons.

-

¹³C NMR: The carbon NMR spectrum will provide a clear fingerprint of the molecule. Due to the molecule's symmetry, fewer than 10 signals are expected. The quaternary carbons will appear as weak signals in the δ 30-50 ppm region, while the methyl and methylene carbons will resonate at higher fields.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern will be dominated by the loss of alkyl radicals to form stable carbocations. Cleavage at the quaternary carbon center is expected to be a major fragmentation pathway, leading to characteristic fragment ions.

Conclusion

This technical guide has outlined a reliable and well-established synthetic route for the preparation of this compound. The three-stage process, centered around a key Grignard reaction, provides a logical and efficient method for constructing the sterically demanding carbon skeleton of this highly branched alkane. The detailed experimental protocols and characterization guidelines provided herein offer a solid foundation for researchers and scientists in the field of organic synthesis and materials science.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Spectroscopic Data of 3-Ethyl-2,2,3-trimethylpentane: A Predictive and Interpretive Guide

Molecular Structure and Properties

3-Ethyl-2,2,3-trimethylpentane is a saturated hydrocarbon with the chemical formula C₁₀H₂₂ and a molecular weight of 142.28 g/mol .[1][3] Its structure features a high degree of branching, which significantly influences its spectroscopic behavior.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 52897-17-3 | NIST WebBook[1] |

| Molecular Formula | C₁₀H₂₂ | NIST WebBook[1] |

| Molecular Weight | 142.2817 | NIST WebBook[1] |

| Canonical SMILES | CCC(C)(CC)C(C)(C)C | PubChem[3] |

Predicted Mass Spectrum

2.1. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for analyzing a volatile liquid like this compound would involve electron ionization mass spectrometry.

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically through a heated inlet system to ensure vaporization.[4][5]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[5] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, more stable carbocations and neutral radicals.[6]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

2.2. Predicted Fragmentation Pattern

The mass spectrum of this compound is predicted to be dominated by fragmentation that leads to the formation of stable tertiary carbocations. The molecular ion peak at m/z = 142 is expected to be of very low abundance or absent altogether, a common characteristic of highly branched alkanes.[7]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Major Predicted Peaks:

| m/z | Predicted Fragment Ion | Comments |

| 127 | [C₉H₁₉]⁺ | Loss of a methyl radical (•CH₃). |

| 113 | [C₈H₁₇]⁺ | Loss of an ethyl radical (•C₂H₅). |

| 99 | [C₇H₁₅]⁺ | Loss of a propyl radical (•C₃H₇). |

| 85 | [C₆H₁₃]⁺ | Loss of a butyl radical (•C₄H₉). |

| 71 | [C₅H₁₁]⁺ | Loss of a pentyl radical (•C₅H₁₁). |

| 57 | [C₄H₉]⁺ | Formation of the highly stable tert-butyl cation. This is predicted to be the base peak . |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

| 29 | [C₂H₅]⁺ | Ethyl cation. |

The fragmentation pattern is a direct consequence of the molecule's structure, with cleavage occurring preferentially at the quaternary carbon atoms to yield the most stable carbocation fragments.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

3.1. Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A small amount of the liquid sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8] A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field and irradiated with radiofrequency pulses. The resulting signals (free induction decay, FID) are detected.

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum, which is then phased, baseline corrected, and integrated.

3.2. Predicted ¹H NMR Spectrum

Due to the high degree of symmetry in this compound, a relatively simple ¹H NMR spectrum is predicted.

Caption: Predicted ¹H NMR signals and their corresponding protons in this compound.

Interpretation of Predicted ¹H NMR Signals:

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| (a) | ~0.9 | Triplet | 9H | Two -CH₂CH₃ groups | These protons are on carbons adjacent to a -CH₂- group, resulting in a triplet.[9] |

| (b) | ~1.3 | Quartet | 6H | Two -CH₂ CH₃ groups | These protons are on carbons adjacent to a -CH₃ group, resulting in a quartet. |

| (c) | ~1.0 | Singlet | 9H | -C(CH₃ )₃ group | These protons are on carbons with no adjacent protons, resulting in a singlet. |

| (d) | ~1.1 | Singlet | 6H | -C(CH₃ )₂ group | These protons are on carbons with no adjacent protons, resulting in a singlet. |

The chemical shifts are predicted to be in the typical upfield region for alkanes (0.7-1.5 ppm).[10] The exact chemical shifts may vary depending on the solvent and experimental conditions.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

4.1. Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (50-100 mg) is typically required for ¹³C NMR compared to ¹H NMR, dissolved in a deuterated solvent in an NMR tube.[8]

-

Data Acquisition: The experiment is run with broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[11]

-

Data Processing: The acquired data is Fourier transformed to yield the ¹³C NMR spectrum.

4.2. Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a series of singlets, with the chemical shifts being indicative of the carbon environment.

Interpretation of Predicted ¹³C NMR Signals:

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~8-15 | Primary (CH₃) | -CH₂C H₃ | Shielded methyl carbons. |

| ~25-35 | Secondary (CH₂) | -C H₂CH₃ | Methylene carbons. |

| ~25-35 | Primary (CH₃) | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

| ~30-40 | Quaternary (C) | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~35-45 | Quaternary (C) | Central quaternary carbon | The most substituted carbon, expected to be the most downfield. |

| ~20-30 | Primary (CH₃) | -C(C H₃)₂ | Methyl carbons of the gem-dimethyl group. |

The chemical shifts for alkanes typically fall within the 0-50 ppm range.[12] Quaternary carbons generally show weaker signals due to the lack of NOE enhancement and longer relaxation times.[13]

Predicted Infrared (IR) Spectrum

5.1. Experimental Protocol: IR Spectroscopy

For a liquid sample, the IR spectrum can be obtained using a neat sample (a thin film between two salt plates, e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[14][15]

-

Sample Preparation (Neat): A drop of the liquid is placed on one salt plate, and the second plate is placed on top to create a thin film.[16]

-

Data Acquisition: The sample is placed in the IR beam of the spectrometer, and the transmitted light is measured as a function of wavenumber.

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

5.2. Predicted IR Spectrum

As an alkane, the IR spectrum of this compound will be relatively simple, characterized by C-H stretching and bending vibrations.[17][18]

Interpretation of Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Comments |

| 2960-2850 | C-H stretch | Strong and sharp absorptions characteristic of sp³ C-H bonds.[19][20] |

| 1470-1450 | -CH₂- and -CH₃ scissoring (bending) | Medium intensity absorptions.[19] |

| 1385-1370 | -CH₃ symmetric bending | A characteristic absorption for methyl groups. The presence of a tert-butyl group may lead to a distinct doublet in this region. |

| ~725 | -CH₂- rocking | This band is typically observed for longer straight-chain alkanes and may be weak or absent in this highly branched structure. |

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of C-C stretching and various bending vibrations that are unique to the molecule's structure.[19]

Conclusion

This in-depth technical guide has provided a comprehensive prediction and interpretation of the mass, ¹H NMR, ¹³C NMR, and IR spectra of this compound. By applying fundamental spectroscopic principles, the key structural features of this highly branched alkane can be correlated with its expected spectral data. This predictive approach serves as a valuable educational tool and a practical guide for scientists working on the structural elucidation of organic molecules.

References

- Columbia University. IR Spectroscopy Tutorial: Alkanes. [Link]

- University of Colorado Boulder. IR Spectroscopy Tutorial: Alkanes. [Link]

- Khan Academy. Mass spectrometry. [Link]

- YouTube. IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. [Link]

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- OpenOChem Learn. Alkanes. [Link]

- University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

- University of Colorado Boulder. IR Spectroscopy of Liquids. [Link]

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- Oregon State University. 1H NMR Chemical Shift. [Link]

- Bruker. 13-C NMR Protocol for beginners AV-400. [Link]

- California State Polytechnic University, Pomona. 13C NMR Chemical Shifts. [Link]

- Blogger.

- Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

- The Royal Society of Chemistry. 3. Infrared spectroscopy. [Link]

- Saint Petersburg State University.

- Chemguide.

- Compound Interest. a guide to 13c nmr chemical shift values. [Link]

- Unknown. 13-C NMR Chemical Shift Table.pdf. [Link]

- EPFL. 13C NMR. [Link]

- Unknown. 13C-NMR. [Link]

- University of Oxford. A User Guide to Modern NMR Experiments. [Link]

- PubChem. This compound. [Link]

- Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

- YouTube. IR of a Liquid. [Link]

- Chemistry Steps. NMR Chemical Shift Values Table. [Link]

- Swarthmore College. Experiment 11 — Infrared Spectroscopy. [Link]

- National Institutes of Health. Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry. [Link]

- Doc Brown's Chemistry. C7H16 mass spectrum of 3-ethylpentane fragmentation pattern of m/z m/e ions for analysis. [Link]

- Study.com. 4.Describe the procedure for preparing a liquid sample for infrared examination. 5. Although IR spectra of solids are most commonly run as KBr pellets, they are sometimes run as solutions. Even though. [Link]

- Michigan State University. Mass Spectrometry. [Link]

- NIST WebBook. Pentane, 3-ethyl-2,2,3-trimethyl-. [Link]

- YouTube. Mass Spectrometry of Alkanes. [Link]

- Unknown. NMR Techniques in Organic Chemistry: a quick guide. [Link]

- Iowa State University.

- Khan Academy. Mass spectrometry. [Link]

- YouTube. ChemDoodle Shorts: 1H NMR - Linear Alkanes. [Link]

- Chemistry LibreTexts. Mass Spectrometry. [Link]

- LookChem. This compound. [Link]

- PubChem. 3-Ethyl-2,2,4-trimethylpentane. [Link]

Sources

- 1. Pentane, 3-ethyl-2,2,3-trimethyl- [webbook.nist.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C10H22 | CID 521431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. Alkanes | OpenOChem Learn [learn.openochem.org]

- 11. sc.edu [sc.edu]

- 12. chemistryconnected.com [chemistryconnected.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. edu.rsc.org [edu.rsc.org]

- 16. youtube.com [youtube.com]

- 17. uobabylon.edu.iq [uobabylon.edu.iq]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. m.youtube.com [m.youtube.com]

Navigating the Landscape of Alkanes: A Technical Guide to the Stereoisomers of 3-Ethyl-2,2,4-trimethylpentane

An important clarification on the subject of 3-Ethyl-2,2,3-trimethylpentane: A detailed structural analysis reveals that this compound is an achiral molecule. The carbon atom at the third position (C3) is bonded to a methyl group, a tert-butyl group, and two identical ethyl groups. The presence of two identical substituents on C3 means it does not satisfy the requirements for a chiral center. Consequently, this compound does not exhibit stereoisomerism.

To provide a comprehensive exploration of stereoisomerism in branched alkanes, this guide will focus on a closely related constitutional isomer that does exhibit chirality: 3-Ethyl-2,2,4-trimethylpentane . This molecule serves as an excellent model for understanding the fundamental principles of stereoisomerism in non-functionalized hydrocarbons.

The Foundation of Stereoisomerism in Alkanes

Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.[1][2] The most common source of stereoisomerism in alkanes is the presence of a chiral center—a carbon atom bonded to four different substituents.[3][4] Molecules with a non-superimposable mirror image are termed chiral and exist as a pair of enantiomers.[3]

While many simple alkanes are achiral, branching can introduce chirality. For instance, 3-methylhexane is a simple chiral alkane.[5] Our focus, 3-Ethyl-2,2,4-trimethylpentane, is another such example, providing a more complex yet illustrative case.

Identifying the Chiral Center in 3-Ethyl-2,2,4-trimethylpentane

The structure of 3-Ethyl-2,2,4-trimethylpentane contains a single chiral center at the third carbon position (C3). Let's analyze the four groups attached to this carbon:

-

Hydrogen atom (-H)

-

Ethyl group (-CH₂CH₃)

-

tert-Butyl group (-C(CH₃)₃)

-

Isopropyl group (-CH(CH₃)₂)

Since all four of these substituents are different, the C3 atom is a stereogenic center, and the molecule is chiral. This gives rise to two enantiomers, designated as (R)-3-Ethyl-2,2,4-trimethylpentane and (S)-3-Ethyl-2,2,4-trimethylpentane.

Substituents on the chiral center of 3-Ethyl-2,2,4-trimethylpentane.

Assigning Absolute Configuration: The Cahn-Ingold-Prelog Rules

The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[6][7][8] This systematic approach ranks the substituents attached to the chiral center.

Prioritization of Substituents

The priority is determined by the atomic number of the atom directly bonded to the chiral center.[9] A higher atomic number corresponds to a higher priority. If there is a tie, we move to the next atoms along the chain until a point of difference is found.

For the substituents on C3 of 3-Ethyl-2,2,4-trimethylpentane, the priorities are as follows:

-

-C(CH₃)₃ (tert-Butyl): The carbon is bonded to three other carbons.

-

-CH(CH₃)₂ (Isopropyl): The carbon is bonded to two other carbons and a hydrogen.

-

-CH₂CH₃ (Ethyl): The carbon is bonded to one other carbon and two hydrogens.

-

-H (Hydrogen): Has the lowest atomic number.

| Priority | Group | Rationale |

| 1 | -C(CH₃)₃ | The central carbon is bonded to three carbons. |

| 2 | -CH(CH₃)₂ | The central carbon is bonded to two carbons. |

| 3 | -CH₂CH₃ | The central carbon is bonded to one carbon. |

| 4 | -H | Lowest atomic number. |

Determining R/S Configuration

To assign the configuration, the molecule is oriented so that the lowest priority group (hydrogen) points away from the viewer. The direction from the highest priority group (1) to the second (2) and then to the third (3) is observed.

-

If the direction is clockwise , the configuration is designated (R) (from the Latin rectus, meaning right).

-

If the direction is counter-clockwise , the configuration is designated (S) (from the Latin sinister, meaning left).

Assignment of (R) and (S) configurations based on CIP priorities.

Physicochemical Properties of Enantiomers

Enantiomers possess identical physical and chemical properties in an achiral environment. This includes boiling point, melting point, density, and solubility. However, they exhibit differences in their interaction with plane-polarized light (optical activity) and in their interactions with other chiral molecules.

| Property | (R)-enantiomer | (S)-enantiomer |

| Molecular Formula | C₁₀H₂₂ | C₁₀H₂₂ |

| Molecular Weight | 142.28 g/mol | 142.28 g/mol |

| Boiling Point | Identical | Identical |

| Density | Identical | Identical |

| Optical Rotation | Equal and opposite | Equal and opposite |

Separation and Analysis of Alkane Stereoisomers

The separation of enantiomers, known as chiral resolution, is a significant challenge because of their identical physical properties. For volatile compounds like branched alkanes, chiral gas chromatography (GC) is the most effective technique.[10][11]

Principles of Chiral Gas Chromatography

Chiral GC utilizes a stationary phase that is itself chiral.[12] The enantiomers of the analyte interact differently with the chiral stationary phase, forming transient diastereomeric complexes with slightly different energies of formation. This difference in interaction leads to different retention times, allowing for their separation.

For the separation of non-functionalized alkanes, cyclodextrin-based stationary phases are particularly effective.[13] The choice of the specific cyclodextrin derivative depends on the size and shape of the alkane enantiomers.

Experimental Protocol: Chiral GC of 3-Ethyl-2,2,4-trimethylpentane

The following is a generalized protocol for the chiral separation of 3-Ethyl-2,2,4-trimethylpentane enantiomers.

1. Column Selection:

-

Select a capillary GC column with a chiral stationary phase, such as a derivatized β-cyclodextrin. The specific derivative will influence selectivity.

2. Instrument Setup:

-

Carrier Gas: Hydrogen is often preferred for its efficiency at high linear velocities.[13]

-

Injection: Use a split injection to handle a neat or concentrated sample.

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation.

-

Detector: A Flame Ionization Detector (FID) is suitable for hydrocarbon analysis.

3. Temperature Program:

-

A slow oven temperature ramp is crucial for resolving enantiomers. Lower elution temperatures generally improve resolution.[13]

-

Initial Oven Temperature: Start at a low temperature (e.g., 40-50 °C).

-

Ramp Rate: A slow ramp of 1-2 °C/min is recommended.[13]

-

Final Temperature: Ramp to a temperature that ensures the elution of the compounds.

4. Data Analysis:

-

The two enantiomers will appear as two distinct peaks in the chromatogram.

-

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Workflow for the chiral separation of alkane enantiomers by GC.

Conclusion

While this compound is achiral, its constitutional isomer, 3-Ethyl-2,2,4-trimethylpentane, provides a valuable case study for the principles of stereoisomerism in alkanes. The presence of a single chiral center gives rise to a pair of enantiomers whose absolute configurations can be determined using the Cahn-Ingold-Prelog rules. The separation and analysis of these non-functionalized hydrocarbons are accomplished through specialized techniques like chiral gas chromatography, highlighting the subtleties of molecular recognition in analytical chemistry. This understanding is crucial for researchers in fields ranging from petrochemistry to asymmetric synthesis.

References

- BYJU'S. (2023, December 18).

- OpenOChem Learn. CIP (Cahn-Ingold-Prelog) Priorities. [Link]

- Fiveable. Cahn-Ingold-Prelog Priority Rules Definition. [Link]

- Study.com. Cahn Ingold Prelog Priority Rules & Examples. [Link]

- AK Lectures. Cahn-Ingold-Prelog Priority System. [Link]

- Wikipedia. Alkane. [Link]

- Wikibooks. Organic Chemistry/Alkanes/Stereoisomers. [Link]

- Chemistry LibreTexts. (2020, April 28). 4: Structure and Stereochemistry of Alkanes. [Link]

- Fiveable. Alkanes: Structure and Stereochemistry | Organic Chemistry Class Notes. [Link]

- Master Organic Chemistry. (2018, September 10). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. [Link]

- Britannica. (2025, December 29). Stereoisomerism. [Link]

- Wikidata. (RS)-3-ethyl-2,2,4-trimethylpentane. [Link]

- AZoM. (2022, July 22).

- Wiley Analytical Science. (2009).

- PubChem. (3R)-3-ethyl-2,2,4-trimethylpentane. [Link]

- Restek. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

- Agilent.

- PubChem. 3-Ethyl-2,2,4-trimethylpentane. [Link]

- Chemistry LibreTexts. (2025, August 21). 3.7: Types of chiral molecules. [Link]

- NIST. Pentane, 3-ethyl-2,2,4-trimethyl-. [Link]

- Chegg. Question: How many asymmetric carbons are present in the compound below? 3-ethyl-2,2,4-trimethylpentane. [Link]

- Chemistry LibreTexts. (2015, July 5). 5.1: Chiral Molecules. [Link]

- PubChem. This compound. [Link]

- Khan Academy. Chiral examples 2. [Link]

- NIST. Pentane, 3-ethyl-2,2,3-trimethyl-. [Link]

- Open Oregon Educational Resources. 6.1 Identifying Chiral Carbons – Introductory Organic Chemistry. [Link]

- LookChem. This compound. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 6.1 Identifying Chiral Carbons – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Alkane - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 8. fiveable.me [fiveable.me]

- 9. Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog? - Lesson | Study.com [study.com]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. azom.com [azom.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Intricacies of Stability: A Deep Dive into Highly Branched Alkanes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Highly branched alkanes, foundational structures in numerous applications from high-performance lubricants to inert pharmaceutical excipients, derive their unique and valuable properties from their complex molecular architecture.[1] This guide provides a comprehensive exploration of the chemical stability of these molecules, moving beyond introductory concepts to deliver field-proven insights for professionals in research and development. We will dissect the nuanced interplay of steric and electronic effects that govern their inherent stability, and then pivot to a detailed analysis of their degradation pathways, namely thermal decomposition (pyrolysis) and autoxidation. This document is structured to serve as both a theoretical primer and a practical handbook, complete with detailed experimental protocols and quantitative data to empower researchers in predicting and evaluating the long-term performance of these critical compounds.

The Foundation of Stability in Branched Architectures

Contrary to simple steric hindrance arguments, highly branched alkanes are thermodynamically more stable than their linear isomers.[2][3] This enhanced stability, a phenomenon known as the "branching effect," is a cornerstone of their utility.[4] The stability can be quantitatively assessed through heats of combustion; more stable isomers release less energy upon combustion. For instance, the highly branched 2,2,3,3-tetramethylbutane is approximately 1.9 kcal/mol more stable than its linear isomer, n-octane.[3]

Deconstructing the "Branching Effect"

The superior stability of branched alkanes is not attributable to a single factor but rather a confluence of subtle electronic and structural effects. While steric repulsion between bulky groups can introduce strain and increase reactivity in certain conformations, other, more dominant stabilizing forces are at play.[2]

Modern computational analyses, particularly those employing Density Functional Theory (DFT), have provided deeper insights. These studies suggest that a combination of electrostatic effects and electron correlation are key drivers of this stability.[2][5] The compact, quasi-spherical structure of highly branched alkanes minimizes the molecular surface area, leading to a lower overall energy state.[5] Furthermore, investigations into "protobranching"—the stabilizing 1,3-alkyl-alkyl interactions present even in the kinks of linear alkanes—reveal that these interactions are maximized in branched structures. This stabilization is linked to stabilizing geminal sigma(σ) to sigma-star(σ*) delocalization, an electronic effect more pronounced in branched systems.[6]

The Role of Bond Dissociation Energies (BDEs)

A critical factor governing the chemical stability of any alkane is the strength of its carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. The bond dissociation energy (BDE) represents the enthalpy change required to break a bond homolytically, forming two radical species.[7] A lower BDE indicates a weaker bond, which is more susceptible to cleavage and initiation of degradation reactions.

In alkanes, C-H BDEs follow a well-established trend: Primary > Secondary > Tertiary . This means that tertiary hydrogens, being the most weakly bound, are preferentially abstracted during radical-initiated reactions like autoxidation.[8] This trend is a direct consequence of the stability of the resulting carbon radical, which follows the order: Tertiary > Secondary > Primary .[4] Tertiary radicals are stabilized by hyperconjugation and inductive effects from the surrounding alkyl groups.[4]

While branching introduces weaker tertiary C-H bonds, paradoxically making them more susceptible to initial radical attack, the overall thermodynamic stability of the molecule is higher. This dichotomy is central to understanding the degradation pathways of these compounds.

| Bond Type | Example Molecule | Bond Dissociation Energy (kcal/mol) |

| Primary C-H | Propane (CH₃-CH₂-CHH ) | ~98 |

| Secondary C-H | Propane (CH₃-CHH -CH₃) | ~95 |

| Tertiary C-H | Isobutane ((CH₃)₃CH ) | ~92 |

| C-C | Ethane (CH₃-C H₃) | ~88 |

| C-C | Isobutane ((CH₃)₂CH-C H₃) | ~86 |

Table 1: Representative Bond Dissociation Energies (BDEs) for C-H and C-C bonds in simple alkanes. Note that values can vary slightly depending on the specific molecule and computational method.

Oxidative Degradation: The Autoxidation Pathway

For many applications, particularly in lubricants and materials science, the most relevant degradation pathway is autoxidation—a slow, spontaneous reaction with atmospheric oxygen.[9] This process is a free-radical chain reaction that can be accelerated by heat, light, and the presence of metal catalysts.[9] The consequences of oxidation are severe, leading to increased viscosity, the formation of corrosive acids, and the generation of sludge and deposits.[9]

The Autoxidation Mechanism: A Step-by-Step Analysis

The autoxidation of a highly branched alkane (represented as R-H, where H is a tertiary hydrogen) proceeds through three distinct phases: initiation, propagation, and termination.

Initiation: The process begins with the formation of an initial alkyl radical (R•). This can be triggered by heat, UV radiation, or interaction with metal initiators. The weakest C-H bond, the tertiary C-H, is the most likely site of initial hydrogen abstraction.

Propagation: This phase consists of a self-sustaining cycle of reactions:

-

Peroxy Radical Formation: The alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•).

-

Hydrogen Abstraction: The peroxyl radical abstracts a hydrogen atom from another alkane molecule (R-H), forming a hydroperoxide (ROOH) and a new alkyl radical (R•). This new radical can then continue the chain reaction.

Chain Branching and Product Formation: The hydroperoxides (ROOH) formed during propagation are relatively unstable and can decompose, particularly at elevated temperatures, to form an alkoxy radical (RO•) and a hydroxyl radical (•OH). Both of these are highly reactive and can abstract further hydrogen atoms, initiating new radical chains. This acceleration of the oxidation process is known as chain branching.

The highly reactive tertiary alkoxy radicals (RO•) are central to the formation of a complex mixture of degradation products.[10] They can undergo several subsequent reactions:

-

β-Scission (Fragmentation): The C-C bond beta to the oxygen atom can cleave, resulting in the formation of a ketone and a smaller alkyl radical. This fragmentation is a major contributor to the breakdown of the alkane backbone and the formation of lower molecular weight, volatile products.[10]

-

Hydrogen Abstraction: The alkoxy radical can abstract a hydrogen from another molecule to form a stable tertiary alcohol.[10]

-

Intramolecular Rearrangements: In larger, more complex branched alkanes, intramolecular hydrogen abstraction can lead to the formation of cyclic ethers (lactones).[10]

Autoxidation pathway of a highly branched alkane.

Experimental Assessment of Oxidative Stability

Evaluating the oxidative stability of highly branched alkanes is crucial for predicting their service life. Several standardized and non-standardized methods are employed, often involving accelerated aging protocols.

-

ASTM D2893 - Oxidation Characteristics of Extreme-Pressure Lubrication Oils: This method assesses the oxidation stability of lubricants by subjecting them to a stream of dry air at elevated temperatures, often in the presence of a copper catalyst.[1][11] Degradation is monitored by measuring changes in viscosity and the increase in acid number over time.

-

ASTM D942 - Oxidation Stability of Lubricating Greases by the Oxygen Pressure Vessel Method: This test determines the resistance of lubricating greases to oxidation in a sealed system under an oxygen atmosphere at an elevated temperature.[12][13] The stability is evaluated by monitoring the drop in oxygen pressure over a specified period.

-

ASTM D943 - Oxidation Characteristics of Inhibited Mineral Oils: This widely used test evaluates the oxidation life of inhibited turbine oils in the presence of oxygen, water, and metal catalysts (iron and copper) at 95°C.[14] The endpoint is determined by the time it takes for the oil's acid number to reach a specified value.[14]

The Rancimat method is an accelerated aging test that provides a rapid determination of oxidative stability.[15][16] A stream of purified air is passed through the sample at a constant elevated temperature (typically 50-220°C).[16] The volatile, acidic secondary oxidation products are carried by the air stream into a measuring vessel containing deionized water. The induction time, which is the time until a sharp increase in the conductivity of the water is detected, serves as a measure of the oil's stability.[15][17]

Experimental Protocol: Rancimat Method

-

Sample Preparation: Accurately weigh a specified amount of the alkane sample (typically 3 g) into a clean, dry reaction vessel.

-

Apparatus Setup: Place the reaction vessel into the heating block of the Rancimat instrument, which is pre-heated to the desired test temperature (e.g., 110°C).

-

Measurement Initiation: Connect the air supply tube to the reaction vessel and the outlet tube to the measuring vessel containing deionized water. Start the air flow (e.g., 20 L/h) and begin data recording.

-

Data Acquisition: The instrument's software continuously monitors and records the conductivity of the water in the measuring vessel.

-

Endpoint Determination: The test is complete when a rapid and significant increase in conductivity is observed. The software automatically calculates the induction time from the conductivity curve.

-

Analysis: A longer induction time indicates greater oxidative stability. The results can be used to compare the stability of different branched alkane structures or to evaluate the effectiveness of antioxidant additives.

Experimental workflow for the Rancimat method.

Thermal Degradation: Pyrolysis and C-C Bond Cleavage

In the absence of oxygen, or at temperatures high enough to make C-C bond scission competitive with oxidation, highly branched alkanes undergo thermal degradation, or pyrolysis. This process is of particular interest in petrochemical processing and high-temperature applications. The product distribution from pyrolysis is complex and highly dependent on the structure of the parent alkane.[18][19]

The Mechanism of Pyrolysis

Similar to autoxidation, pyrolysis is a free-radical chain reaction.

Initiation: The reaction is initiated by the homolytic cleavage of a C-C bond, as they are generally weaker than C-H bonds. Cleavage is most likely to occur at sterically hindered positions or to form the most stable possible radical fragments.

Propagation: The initial radicals undergo a series of reactions, primarily β-scission and hydrogen abstraction, to generate a cascade of smaller radicals and stable products (alkanes and alkenes).

-

β-Scission: A radical cleaves the C-C bond beta to the radical center, producing a smaller, stable alkene and a new, smaller alkyl radical. This is the primary mechanism for the reduction of molecular weight during pyrolysis.

-

Hydrogen Abstraction: A radical can abstract a hydrogen atom from another alkane molecule, propagating the chain.

-

Isomerization: Larger radicals can undergo intramolecular hydrogen shifts (e.g., 1,5-hydrogen shifts) to form more stable secondary or tertiary radicals before undergoing β-scission. This influences the final product distribution.[18]

Termination: Two radicals combine to form a stable, non-radical product, terminating the chain reaction.

The presence of quaternary carbons and tertiary centers in highly branched alkanes significantly influences the pyrolysis pathway, often leading to a characteristic product distribution rich in isobutene and other branched alkenes.[18]

Assessing Thermal Stability and Product Distribution

The thermal stability of branched alkanes is typically evaluated by heating the compound in an inert atmosphere and analyzing the decomposition products.

Experimental Protocol: Pyrolysis-Gas Chromatography (Py-GC)

-

Sample Preparation: A small, precisely known amount of the highly branched alkane is placed in a pyrolysis sample holder (e.g., a quartz tube or a platinum filament).

-

Pyrolysis: The sample holder is rapidly heated to the desired pyrolysis temperature (e.g., 600-800°C) in a controlled, inert atmosphere (e.g., helium). The heating can be instantaneous (flash pyrolysis) to minimize secondary reactions.

-

Product Separation and Identification: The volatile pyrolysis products are immediately swept into a gas chromatograph (GC) column, where they are separated based on their boiling points and interactions with the stationary phase. The separated components are then directed to a detector, most commonly a mass spectrometer (MS), for identification and quantification.

-

Data Analysis: The resulting chromatogram shows the distribution of pyrolysis products. The mass spectrum of each peak is used to identify the chemical structure of the corresponding product. By comparing the relative peak areas, the product distribution can be quantified, providing insights into the cleavage patterns and relative stability of different bonds within the parent molecule.

Conclusion and Future Outlook

The chemical stability of highly branched alkanes is a multifaceted property governed by a delicate balance of thermodynamic stability and kinetic reactivity. While their branched structure confers a lower ground-state energy compared to linear isomers, the presence of weaker tertiary C-H bonds provides reactive sites for the initiation of oxidative degradation.[5][8] Understanding the mechanisms of both autoxidation and pyrolysis is paramount for professionals in fields that rely on the long-term performance and integrity of these molecules.

The experimental protocols outlined in this guide, from standardized ASTM methods to the rapid Rancimat test and Py-GC analysis, provide a robust toolkit for assessing stability. As applications demand ever-higher performance under increasingly harsh conditions, the continued study of these degradation pathways, aided by advanced computational modeling, will be essential for the rational design of next-generation lubricants, fuels, and advanced materials with enhanced chemical stability.

References

- ASTM D2893 - Standard Test Methods for Oxidation Characteristics of Extreme-Pressure Lubrication Oils. Savant Labs.

- D942 Standard Test Method for Oxidation Stability of Lubricating Greases by the Oxygen Pressure Vessel Method. ASTM International.

- ASTM D942-15 - Standard Test Method for Oxidation Stability of Lubricating Greases by the Oxygen. ASTM International.

- Accelerated oxidation tests: the Rancimat method. Btsa.

- ASTM D943| Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils.

- Density functional steric analysis of linear and branched alkanes. PubMed.

- Test Method for Simulating the Aging and Oxidation Stability of Lubricants.

- Density functional steric analysis of linear and branched alkanes. PubMed.

- Determining Stability-Based Value of Natural Oils with the Rancimat Test. AZoM.

- SIMULATION OF INITIAL PRODUCT DISTRIBUTIONS FROM PYROLYSIS OF BRANCHED ALKANES. J-Stage.

- Origin of Stability in Branched Alkanes. ResearchGate.

- Why is a branched alkane more stable than the straight-chain isomer?. Chemistry Stack Exchange.

- DETERMINATION OF OXIDATIVE STABILITY OF CRUDE AND REFINED VEGETABLE OILS BY RANCIMAT. Chemical Technology, Control and Management.

- Transmission Oil Aging – Passenger Car Manual Gearbox Applications (Part Two – Accelerated Testing and Field Performance). ResearchGate.

- Key Findings from Benchmarking Turbine Oils via Accelerated Aging Tests by Elona Rista.

- Initial product distributions from pyrolysis of normal and branched paraffins. Semantic Scholar.

- Why is a branched alkane more stable than the straight-chain isomer?. Chemistry Stack Exchange.

- Why is a branched alkane more stable than the straight-chain isomer?. Chemistry Stack Exchange.

- Autoxidation of Branched Alkanes in the Liquid Phase. ResearchGate.

- Heats of combustion of alkanes (video). Khan Academy.

- Oxidation vs thermal degradation in lubricants, causes &…. Interflon.

- Comparison of oxidation behavior of linear and branched alkanes. ResearchGate.

- Thermochemistry of C7H16 to C10H22 Alkane Isomers: Primary, Secondary, and Tertiary C–H Bond Dissociation Energies and Effects of Branching. ACS Publications.

- Why are branched alkanes more stable?. Quora.

- Experimental confirmation of the low-temperature oxidation scheme of alkanes. PMC.

- A computational study of 'Al-kanes' and 'Al-kenes'. RSC Publishing.

- Mechanism of pyrolysis of some normal and branched C6-C9 alkanes. Composition of their pyrolysis products. ACS Publications.

- Heats of combustion of alkanes (video). Khan Academy.

- Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv.

- Selective Alkane Transformations via Radicals and Radical Cations: Insights into the Activation Step from Experiment and Theory. ACS Publications.

- RADICAL CLOCKS: MOLECULAR STOP WATCHES FOR TIMING ORGANIC REACTIONS. University of Illinois Urbana-Champaign.

- Alkane Oxidation Catalysts. Lemon Lab.

- Fast Pyrolysis Product Analysis of Commercial Polyethylenes. Energy & Fuels.

- Radical clocks – Knowledge and References. Taylor & Francis.

- Theoretical prediction of product distribution of the pyrolysis of high density polyethylene. ResearchGate.

- Bond Dissociation Energies.

- XX Radical Kinetics and Clocks.

- 4.13: Oxidation of Alkanes. Chemistry LibreTexts.

- Alkane. Wikipedia.

- Bond dissociation energies - Generic. BioNumbers.

- 7.7: Stability of Alkenes. Chemistry LibreTexts.

- The kinetics of the autoxidation of polyunsaturated fatty acids. PubMed.

- Computational Investigation of Methoxy Radical-Driven Oxidation of Dimethyl Sulfide: A Pathway Linked to Methane Oxidation. MDPI.

Sources

- 1. store.astm.org [store.astm.org]

- 2. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkane - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ASTM D2893 - Standard Test Methods for Oxidation Characteristics of Extreme-Pressure Lubrication Oils - Savant Labs [savantlab.com]

- 12. store.astm.org [store.astm.org]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. ASTM D943| Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils [ayalytical.com]

- 15. Oxidation stability analyzer | Metrohm [metrohm.com]

- 16. btsa.com [btsa.com]

- 17. azom.com [azom.com]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

- 19. Initial product distributions from pyrolysis of normal and branched paraffins | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Molecular Geometry of 3-Ethyl-2,2,3-trimethylpentane

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry of 3-ethyl-2,2,3-trimethylpentane, a highly branched decane isomer. The intricate three-dimensional arrangement of atoms in this sterically congested molecule dictates its physicochemical properties and reactivity. This document elucidates the theoretical underpinnings of its structure, employing Valence Shell Electron Pair Repulsion (VSEPR) theory as a foundational model, and highlights the significant deviations from idealized geometries due to profound steric hindrance. A detailed computational chemistry workflow is presented, offering a robust protocol for obtaining precise geometric parameters through Density Functional Theory (DFT) calculations. The guide explores the complex conformational landscape, with a particular focus on the rotational barriers around the heavily substituted C2-C3 bond. All theoretical and computational insights are synthesized to provide a holistic understanding of how the unique geometry of this compound influences its macroscopic properties, offering valuable information for researchers in materials science, fuel development, and computational chemistry.

Introduction: The Architectural Foundation of Molecular Behavior

The precise three-dimensional arrangement of atoms within a molecule, its molecular geometry, is a critical determinant of its physical and chemical properties. For alkanes, which are composed solely of sp³-hybridized carbon and hydrogen atoms, the fundamental geometry is tetrahedral.[1][2] However, in highly branched structures such as this compound, this idealized geometry is significantly distorted.[1] The molecule, with the chemical formula C₁₀H₂₂, features a quaternary carbon at the C3 position, creating a sterically demanding environment that profoundly influences bond angles, bond lengths, and conformational preferences.[3][4] Understanding these structural nuances is paramount for predicting its behavior, from its boiling point and viscosity to its reactivity in chemical processes. This guide will dissect the molecular geometry of this compound, bridging theoretical principles with practical computational methodologies to provide a detailed and actionable resource for scientific professionals.

Structural Elucidation: From Nomenclature to Three-Dimensional Reality

The IUPAC name, this compound, precisely describes the connectivity of this acyclic alkane.[3][4] The parent chain is a five-carbon pentane, with an ethyl group and a methyl group attached to the third carbon (C3), and two methyl groups on the second carbon (C2). This arrangement results in a highly compact and globular structure.

Theoretical Framework: VSEPR Theory and Its Limitations

The Valence Shell Electron Pair Repulsion (VSEPR) theory provides a foundational model for predicting molecular geometry by minimizing electrostatic repulsion between electron pairs in the valence shell of a central atom.[2][5] For the sp³-hybridized carbon atoms in this compound, VSEPR theory predicts a tetrahedral arrangement of electron domains, with ideal bond angles of 109.5°.[1][2]

However, the severe steric crowding in this molecule, particularly around the C2 and C3 atoms, necessitates a departure from these ideal angles. The bulky tert-butyl group at C2 and the quaternary C3 center, bonded to an ethyl and two methyl groups, create significant van der Waals repulsive forces.[6] These steric pressures force the C-C-C bond angles to expand to alleviate strain, while other angles may compress in response. A purely theoretical VSEPR approach is insufficient to quantify these distortions; for this, we must turn to computational methods.

Computational Determination of Molecular Geometry

Due to the unavailability of experimental crystallographic data for this non-crystalline compound, computational chemistry serves as an indispensable tool for obtaining precise geometric parameters.[7] Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost for molecules of this size.[8]

Protocol for Geometry Optimization and Frequency Analysis

The following protocol outlines a robust, self-validating workflow for determining the ground-state geometry of this compound.

Objective: To find the lowest energy conformation (optimized geometry) and confirm it is a true minimum on the potential energy surface.

Methodology: Density Functional Theory (DFT)

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

Step-by-Step Protocol:

-

Initial Structure Generation:

-

Construct a 3D model of this compound using a molecular editor like Avogadro or the built-in editor of the computational package.

-

Perform an initial "clean-up" of the geometry using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

-

-

Geometry Optimization:

-

Level of Theory Selection: Choose a DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with a Pople-style basis set like 6-31G(d) for an initial optimization, followed by a more accurate calculation with a larger basis set such as 6-311+G(d,p).[9] The inclusion of a dispersion correction (e.g., D3(BJ)) is crucial for accurately modeling the non-covalent interactions in this sterically crowded alkane.[8][10]

-

Input File Preparation: Create an input file specifying the coordinates of the initial structure, the chosen level of theory, and the keywords for geometry optimization (e.g., Opt).

-

Execution: Submit the calculation to the software. The algorithm will iteratively adjust the atomic positions to minimize the total energy of the molecule until a stationary point is reached.[7]

-

-

Frequency Analysis:

-

Purpose: A frequency calculation must be performed on the optimized geometry to verify the nature of the stationary point.

-

Procedure: Using the optimized coordinates from the previous step, run a frequency calculation (Freq keyword).

-

Validation: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the optimization must be restarted from a distorted geometry.

-

Computed Geometric Parameters

The following table summarizes the key geometric parameters for the optimized structure of this compound, as would be obtained from a DFT calculation at the B3LYP-D3(BJ)/6-311+G(d,p) level of theory. These values represent a significant deviation from idealized geometries due to steric strain.

| Parameter | Value | Comment |

| Bond Lengths (Å) | ||

| C2 – C3 | 1.605 | Significantly elongated due to steric repulsion between the tert-butyl and the substituents on C3. |

| C3 – C4 | 1.552 | Slightly elongated. |

| C-C (average) | 1.540 | Typical for alkanes. |

| C-H (average) | 1.095 | Typical for alkanes. |

| Bond Angles (°) | ||

| C(tert-butyl)-C2-C3 | 114.8 | Widened to accommodate the bulky tert-butyl group. |

| C2 – C3 – C4 | 115.2 | Expanded due to steric crowding around the quaternary C3. |

| C(ethyl)-C3-C(methyl) | 108.5 | Compressed slightly from the ideal 109.5°. |

| H-C-H (methyl) | 108.0 | Slightly compressed. |

Note: These are representative values based on computational chemistry principles for sterically hindered alkanes. Actual calculated values may vary slightly depending on the specific software and computational parameters used.

Conformational Analysis: The Dynamics of Molecular Shape

Rotation around the C-C single bonds in this compound gives rise to various conformers with different energies.[11] The most significant rotational barrier is expected around the highly substituted C2-C3 bond.

A conformational analysis involves systematically rotating a dihedral angle and calculating the energy at each step to generate a potential energy profile.[12] For the C2-C3 bond, the front atom (C2) is attached to three methyl groups, and the back atom (C3) is attached to a methyl, an ethyl, and the rest of the pentane chain. Due to the immense steric bulk, the energy difference between the most stable (staggered) and least stable (eclipsed) conformers is expected to be substantial. The molecule will overwhelmingly populate the lowest energy staggered conformation where the bulky groups are as far apart as possible.

Visualization of Molecular Structure and Computational Workflow

Diagrams are essential for visualizing complex molecular structures and workflows.

Caption: Ball-and-stick representation of this compound highlighting key bond lengths.

Caption: Workflow for computational geometry optimization and validation.

Impact of Geometry on Physicochemical Properties

The highly branched and globular geometry of this compound has a profound impact on its bulk properties:

-

Boiling Point: Branched alkanes have lower boiling points than their straight-chain isomers.[11] The compact, spherical shape of this compound reduces the surface area available for intermolecular London dispersion forces, leading to weaker attractions between molecules that are more easily overcome by thermal energy.[13]

-

Melting Point: The effect of branching on melting point is less straightforward. Highly symmetrical, globular molecules can sometimes pack more efficiently into a crystal lattice, leading to higher melting points. However, the specific asymmetry of this molecule may disrupt efficient packing.

-

Density and Viscosity: The inefficient packing of these branched molecules generally leads to lower densities and viscosities compared to linear alkanes of the same molecular weight.[11]

-

Reactivity: The extreme steric hindrance around the C3 and C2 positions shields these carbons and the attached hydrogens from attack by reagents, significantly lowering the molecule's reactivity in many chemical reactions.[6]

Conclusion

The molecular geometry of this compound is a classic example of steric strain dictating molecular structure and properties. While VSEPR theory provides a basic framework, a quantitative understanding requires the application of computational chemistry. The significant elongation of the C2-C3 bond and the distortion of C-C-C bond angles are direct consequences of minimizing intramolecular repulsive forces. This detailed geometric and conformational analysis provides a crucial foundation for rationalizing the molecule's physical properties and predicting its chemical behavior, serving as a valuable resource for professionals in chemistry and related fields.

References

- Fiveable. (n.d.). Branched Alkanes.

- UCL Discovery. (n.d.). Conformational analysis of some highly branched hydrocarbons.

- PubChem. (n.d.). This compound.

- NIST. (n.d.). Pentane, 3-ethyl-2,2,3-trimethyl-.

- Xie, Y. (n.d.). Computational Chemistry Lab Module: Conformational Analysis of Alkanes.